

UM4118: A Selective Copper Ionophore Inducing Cuproptosis in Cancer Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UM4118

Cat. No.: B15606672

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UM4118 has emerged as a potent and selective copper ionophore with significant therapeutic potential, particularly in the context of oncology. This small molecule facilitates the transport of copper ions across cellular membranes, leading to a novel form of programmed cell death known as cuproptosis. This technical guide provides a comprehensive overview of **UM4118**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key cellular pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic applications of copper ionophores.

Introduction: The Rise of Copper Ionophores in Cancer Therapy

Copper is an essential trace element vital for numerous biological processes. However, cancer cells often exhibit a dysregulated copper homeostasis, rendering them vulnerable to therapeutic strategies that exploit this dependency.^{[1][2]} Copper ionophores are small molecules that bind to copper ions and shuttle them across biological membranes, thereby increasing intracellular copper concentrations to cytotoxic levels.^{[2][3]} This targeted elevation of

intracellular copper can selectively induce cancer cell death while sparing normal cells, a concept that has garnered significant interest in the development of novel anticancer agents.^[1]

UM4118 was identified through structure-activity relationship (SAR) studies aimed at optimizing a hit compound, S767, which showed modest potency.^[4] **UM4118**, with its N-(quinoline-8-yl)picolinamide structure, demonstrates enhanced potency and selectivity, establishing it as a promising lead compound for further development.^[4]

Mechanism of Action: **UM4118** and the Induction of Cuproptosis

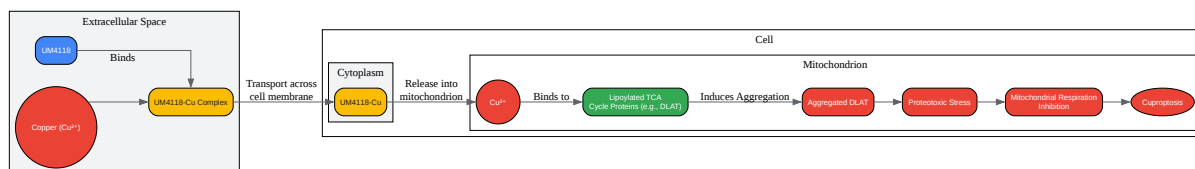
UM4118 functions as a copper ionophore, binding to extracellular copper and facilitating its transport into the cell, particularly into the mitochondria.^[4] This influx of copper disrupts normal mitochondrial function and triggers a distinct form of cell death termed cuproptosis.^{[4][5]}

The key molecular events in **UM4118**-induced cuproptosis include:

- **Increased Intramitochondrial Copper:** **UM4118** effectively increases the concentration of copper within the mitochondria.^[4]
- **Aggregation of Lipoylated Proteins:** The excess mitochondrial copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to their aggregation. A key protein involved in this process is dihydrolipoamide S-acetyltransferase (DLAT).^{[4][6]} This aggregation is a hallmark of cuproptosis.
- **Induction of Proteotoxic Stress:** The aggregation of essential mitochondrial proteins like DLAT leads to proteotoxic stress and impairs mitochondrial respiration.^{[4][6]}
- **Cell Death:** The culmination of these events results in a form of cell death that is dependent on mitochondrial respiration and distinct from other known cell death pathways like apoptosis.^{[4][7]}

A critical aspect of **UM4118**'s mechanism is its synthetic lethality with the loss of the mitochondrial iron-sulfur cluster (ISC) transporter ABCB7.^{[4][5]} Cells with mutations in the splicing factor SF3B1 exhibit missplicing and downregulation of ABCB7, rendering them

particularly sensitive to **UM4118**.^{[4][5]} This finding highlights a potential biomarker for identifying patient populations that may benefit from **UM4118** therapy.



[Click to download full resolution via product page](#)

Figure 1. Mechanism of **UM4118**-induced cuproptosis.

Quantitative Data

The cytotoxic activity of **UM4118** has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell Line	Cancer Type	IC50 (nM)	Conditions	Reference
OCI-AML5	Acute Myeloid Leukemia (AML)	~300	Standard media	[4]
OCI-AML5	Acute Myeloid Leukemia (AML)	<100	Media supplemented with 5 μ M Copper	[4]
OCI-AML5 shABCB7	Acute Myeloid Leukemia (AML)	<150	ABCB7 knockdown	[4]

Note: The IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and media composition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **UM4118**.

Immunofluorescence for DLAT Aggregation

This protocol is used to visualize the aggregation of DLAT protein within cells following treatment with **UM4118**.^[8]

Materials:

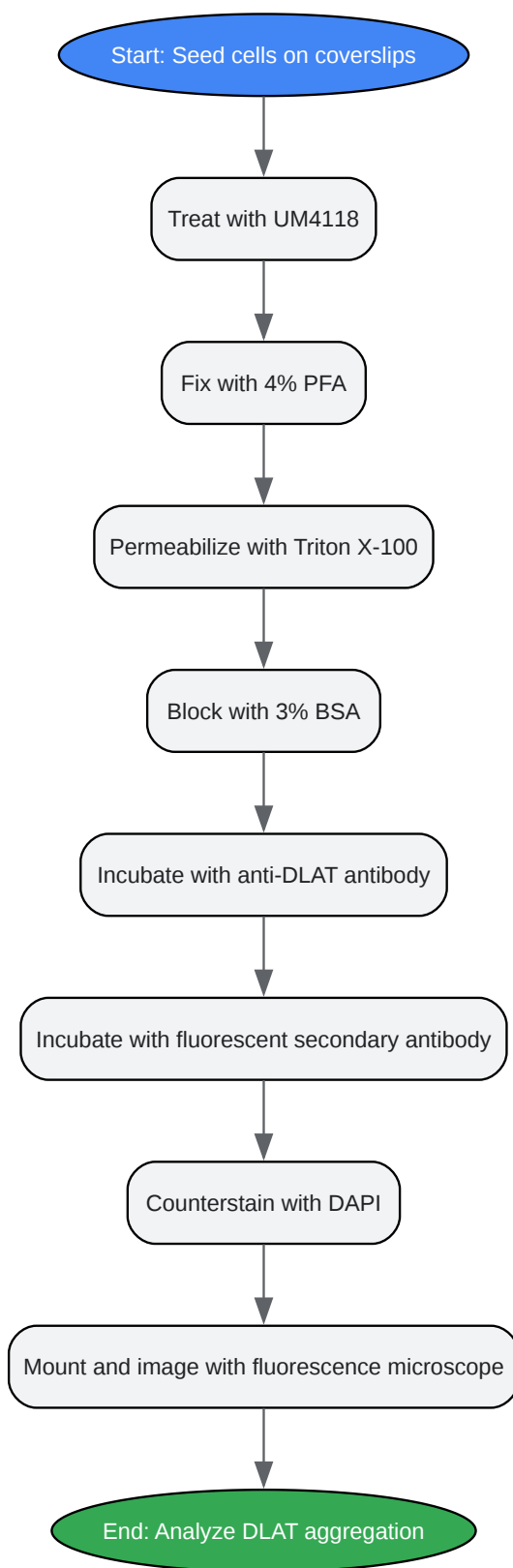
- Glass coverslips
- Poly-L-lysine solution
- Cell culture medium
- **UM4118**
- Paraformaldehyde (PFA), 4% in PBS
- Triton X-100, 0.25% in PBS

- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody: anti-DLAT
- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole)
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells on poly-L-lysine coated glass coverslips in a multi-well plate and allow them to adhere overnight.
- Treatment: Treat the cells with the desired concentration of **UM4118** (and copper supplementation, if required) for the specified duration. Include a vehicle-treated control.
- Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
- Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash the cells with PBS and then block with 3% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the cells with the primary anti-DLAT antibody, diluted in blocking buffer, overnight at 4°C.
- Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.
- Counterstaining: Wash the cells with PBS and then counterstain the nuclei with DAPI for 5 minutes.

- Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize the cells using a fluorescence microscope. DLAT aggregates will appear as distinct puncta within the cells.



[Click to download full resolution via product page](#)

Figure 2. Workflow for DLAT immunofluorescence staining.

Quantification of Intramitochondrial Copper by ICP-MS

This protocol describes the isolation of mitochondria and subsequent measurement of copper content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).^{[2][9]}

Materials:

- Cultured cells
- Mitochondria isolation kit
- PBS
- Nitric acid, trace metal grade
- ICP-MS instrument
- Copper standard solutions

Procedure:

- **Cell Culture and Treatment:** Culture cells to the desired density and treat with **UM4118** or vehicle control for the specified time.
- **Cell Harvesting:** Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
- **Mitochondrial Isolation:** Isolate mitochondria from the cell pellet using a commercial mitochondrial isolation kit, following the manufacturer's instructions. This typically involves cell lysis and differential centrifugation.
- **Sample Digestion:** Digest the isolated mitochondrial pellets with concentrated trace metal grade nitric acid.
- **ICP-MS Analysis:** Dilute the digested samples to the appropriate concentration and analyze the copper content using an ICP-MS instrument.
- **Data Analysis:** Quantify the copper concentration in the samples by comparing the signal to a standard curve generated from copper standard solutions. Normalize the copper content to

the protein concentration of the mitochondrial lysate.

Mitochondrial Respiration Assay using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of **UM4118** on mitochondrial respiration.[\[10\]](#)[\[11\]](#)

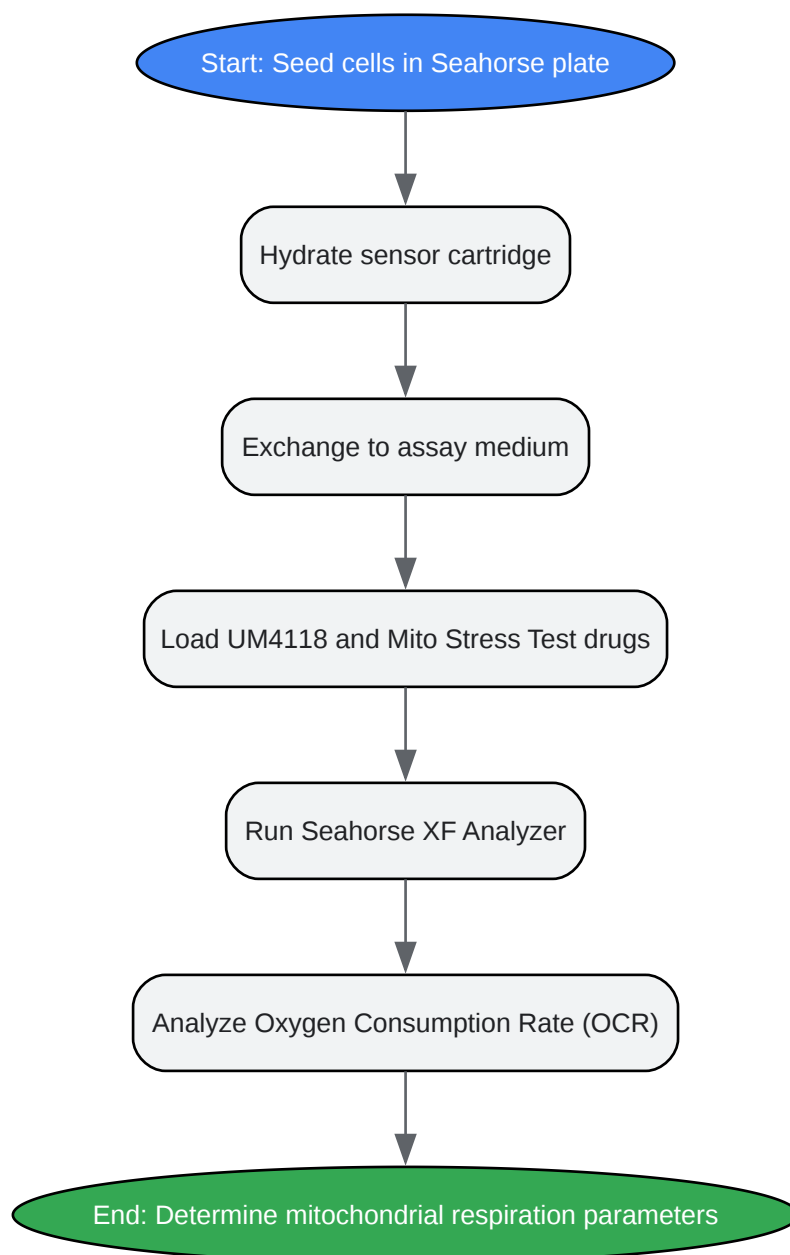
Materials:

- Seahorse XF96 or XFe96 cell culture microplates
- Cell culture medium
- **UM4118**
- Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
- Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)
- Seahorse XF Analyzer

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
- Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
- Cell Treatment and Assay Medium Exchange: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
- Drug Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) and **UM4118** into the appropriate ports of the hydrated sensor cartridge.

- **Seahorse XF Assay:** Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the sequential injection of the compounds.
- **Data Analysis:** Analyze the OCR data to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between **UM4118**-treated and control cells.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Copper Chelation Induces Morphology Change in Mitochondria of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Subcellular Localization of Copper—Cellular Bioimaging with Focus on Neurological Disorders | MDPI [mdpi.com]
- 3. sinobiological.com [sinobiological.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hellobio.com [hellobio.com]
- 7. researchgate.net [researchgate.net]
- 8. Ferroptosis inducers enhanced cuproptosis induced by copper ionophores in primary liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in copper analyses by inorganic mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- To cite this document: BenchChem. [UM4118: A Selective Copper Ionophore Inducing Cuproptosis in Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15606672#um4118-as-a-selective-copper-ionophore\]](https://www.benchchem.com/product/b15606672#um4118-as-a-selective-copper-ionophore)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com